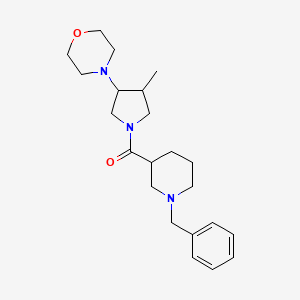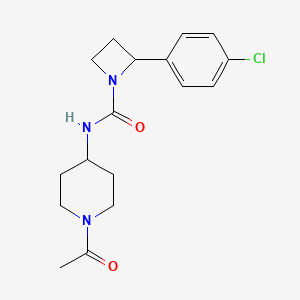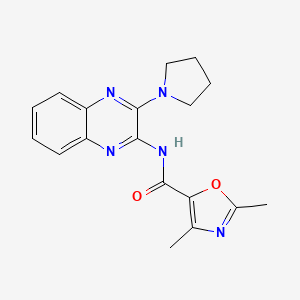![molecular formula C21H31N3O2 B7185890 3-benzyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7185890.png)
3-benzyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring, and a pyrrolidine carboxamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Formation of the Pyrrolidine Carboxamide Moiety: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the benzyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
3-benzyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperidine: A simpler analog with similar structural features but lacking the pyrrolidine carboxamide moiety.
N-Benzylpyrrolidine: Another analog that lacks the piperidine ring but contains the benzyl and pyrrolidine groups.
Uniqueness
3-benzyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyrrolidine-1-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-benzyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-16(2)20(25)23-12-9-19(10-13-23)22-21(26)24-11-8-18(15-24)14-17-6-4-3-5-7-17/h3-7,16,18-19H,8-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUQUOHHBFMAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)NC(=O)N2CCC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone](/img/structure/B7185808.png)
![[1-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B7185814.png)
![1-[3-[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B7185827.png)
![N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine](/img/structure/B7185831.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[3-[(dimethylamino)methyl]-1-benzofuran-2-yl]methanone](/img/structure/B7185848.png)
![4-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7185855.png)
![N-[(4-cyclopentyloxyphenyl)methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B7185870.png)
![N-[3-(2-methylpropanoylamino)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B7185874.png)


![N-(tert-butylcarbamoyl)-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]acetamide](/img/structure/B7185907.png)
![2-[6-[[2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetyl]amino]indol-1-yl]-N-methylacetamide](/img/structure/B7185911.png)
![2,4-dimethyl-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B7185914.png)

